2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline
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Overview
Description
2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dimethoxyquinazoline.
Amination: The 4-position is then functionalized with a 4-methylpiperidine group through nucleophilic substitution, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reagents are mixed and allowed to react under controlled conditions.
Continuous Flow Processing: A more modern approach where the reagents are continuously fed into a reactor, and the product is continuously removed, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazolines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones.
Reduction: Tetrahydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor to drugs targeting various diseases, including cancer and cardiovascular conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6,7-dimethoxyquinazoline: Lacks the piperidine group but shares the core structure.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains an amino group instead of the piperidine group.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains an additional chlorine atom at the 4-position.
Uniqueness
2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline is unique due to the presence of the 4-methylpiperidine group, which can significantly alter its chemical properties and biological activity compared to other quinazoline derivatives. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-10-4-6-20(7-5-10)15-11-8-13(21-2)14(22-3)9-12(11)18-16(17)19-15/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGQQOFEHLSRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC(=C(C=C32)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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